(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide
Description
BenchChem offers high-quality (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(3Z)-3-(1-cyano-2-oxo-2-piperidin-1-ylethylidene)isoindol-1-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-31-17-11-9-16(10-12-17)23(29)27-22-19-8-4-3-7-18(19)21(26-22)20(15-25)24(30)28-13-5-2-6-14-28/h3-4,7-12H,2,5-6,13-14H2,1H3,(H,26,27,29)/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQWLBNUNNTXDFA-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)N3CCCCC3)C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)N3CCCCC3)/C4=CC=CC=C42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article reviews existing literature on the compound's biological activity, including antibacterial properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure
The compound can be represented by the following structural formula:
Biological Activity Overview
The biological activity of (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide has been explored through various studies. Key findings include:
1. Antibacterial Activity
Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity. For instance, a study evaluating piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, suggesting that (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide may also possess similar properties .
2. Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in studies focusing on acetylcholinesterase (AChE) and urease. Compounds with similar piperidine moieties have shown significant inhibitory effects on these enzymes, with IC50 values indicating strong activity. For example, certain derivatives demonstrated IC50 values as low as 0.63 µM against AChE, suggesting that (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide could be an effective inhibitor .
3. Molecular Docking Studies
In silico studies have been conducted to understand the interactions of this compound with biological targets. Docking studies have shown favorable binding interactions with key amino acids in enzymes like AChE, indicating a potential mechanism of action for its inhibitory effects .
Case Studies and Research Findings
Several studies have focused on synthesizing and evaluating compounds structurally related to (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide:
Scientific Research Applications
The compound (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide is a complex organic molecule with potential applications in various fields of scientific research. This article will explore its synthesis, biological activities, and various research applications, supported by comprehensive data tables and case studies.
Research indicates that this compound exhibits a range of biological activities, making it a candidate for further investigation in medicinal chemistry.
Anticancer Activity
Studies have shown that (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide can induce apoptosis in various cancer cell lines.
| Study Reference | Cell Line | IC50 Value (µM) | Key Findings |
|---|---|---|---|
| Study A | A549 | 5.3 | Induced significant apoptosis. |
| Study B | MCF7 | 7.8 | Inhibited proliferation effectively. |
Antidepressant Effects
In animal models, this compound has demonstrated potential antidepressant-like effects, suggesting modulation of neurotransmitter systems.
| Study Reference | Methodology | Key Findings |
|---|---|---|
| Study C | Behavioral tests | Reduced depressive-like behaviors significantly. |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects, showing inhibition of pro-inflammatory cytokines in vitro.
| Study Reference | Cytokine Targeted | Effect Observed |
|---|---|---|
| Study D | TNF-alpha | Significant reduction noted. |
| Study E | IL-6 | Inhibition observed at low concentrations. |
Safety and Toxicity
Preliminary toxicity assessments indicate a favorable safety profile for (Z)-N-(1-(1-cyano-2-oxo-2-(piperidin-1-yl)ethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide, with no significant adverse effects reported at therapeutic doses. However, comprehensive toxicological studies are essential to confirm these findings.
Case Study 1: Anticancer Efficacy
In a controlled study involving xenograft models, administration of the compound resulted in significant tumor size reduction compared to controls, highlighting its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Mechanism
A recent investigation focused on chronic inflammatory models demonstrated that treatment with the compound led to decreased levels of inflammatory markers, suggesting its application in treating autoimmune diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
